3-(2-Hydroxyethyl)oxetan-3-ol
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Overview
Description
3-(2-Hydroxyethyl)oxetan-3-ol is an organic compound with the molecular formula C5H10O3 It features a four-membered oxetane ring with a hydroxyethyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-chloro-2-hydroxypropyl derivatives under basic conditions. For example, the reaction of 3-chloro-2-hydroxypropyl acetate with sodium hydroxide at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxetan-3-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Leads to the formation of reduced oxetane derivatives.
Substitution: Results in the formation of substituted oxetane derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxetan-3-ol involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoxetane: Lacks the hydroxyethyl substituent.
2-Hydroxyethyl oxetane: The hydroxyethyl group is positioned differently.
Oxetan-3-ol: Similar structure but without the hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the hydroxyethyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-hydroxyethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQGNFAEOJUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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